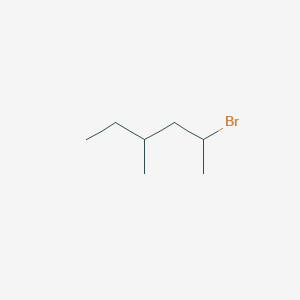

2-Bromo-4-methylhexane

Description

Contextualization within Modern Organic Synthesis and Mechanistic Organic Chemistry

In the realm of modern organic synthesis, haloalkanes are fundamental building blocks. iitk.ac.in They participate in a wide array of transformations, including nucleophilic substitution and elimination reactions, which are cornerstone methods for constructing carbon-carbon and carbon-heteroatom bonds. iitk.ac.in The incorporation of chirality into these bromoalkane scaffolds significantly enhances their importance, as the three-dimensional arrangement of atoms is crucial for the biological activity of many pharmaceuticals and agrochemicals. The study of chiral bromoalkanes allows chemists to investigate and control the stereochemical outcomes of reactions, a key aspect of asymmetric synthesis.

From a mechanistic standpoint, branched bromoalkanes provide a rich platform for exploring the intricate details of reaction pathways. The steric and electronic effects imparted by the branching and the halogen atom influence the competition between different mechanisms, such as SN1, SN2, E1, and E2 reactions. smolecule.com By systematically varying the structure of the bromoalkane and the reaction conditions, researchers can gain deep insights into the factors that govern reactivity and selectivity.

Rationale for In-Depth Academic Investigation of 2-Bromo-4-methylhexane as a Model Substrate

This compound serves as an exemplary model substrate for in-depth academic investigation due to its specific structural features. It is a secondary bromoalkane, meaning the bromine atom is attached to a carbon atom that is bonded to two other carbon atoms. This structure allows for the study of both substitution and elimination reactions.

Furthermore, this compound possesses two chiral centers at the C2 and C4 positions. This gives rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). The presence of these multiple stereocenters allows for the investigation of diastereoselectivity in its reactions, providing a more nuanced understanding of stereochemical control than simpler chiral systems. The methyl branch at the C4 position also introduces steric hindrance that can influence the regioselectivity and stereoselectivity of reactions, making it an interesting case study for the interplay of steric and electronic effects.

Synthesis and Stereochemistry of this compound

The synthesis of this compound can be achieved through several established methods in organic chemistry. The choice of method often depends on the desired stereochemistry and the availability of starting materials.

Common synthetic routes include:

Bromination of 4-methyl-2-hexanol (B3369324): This is a common method that involves the conversion of an alcohol to an alkyl bromide. Reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) can be used for this transformation. smolecule.com The reaction typically proceeds with an inversion of stereochemistry at the C2 position if an SN2 mechanism is followed.

Addition of Hydrogen Bromide to 4-methyl-1-hexene (B165699): The electrophilic addition of HBr to an alkene can also yield this compound. This reaction proceeds via a carbocation intermediate, and the regioselectivity is governed by Markovnikov's rule, which states that the bromine atom will add to the more substituted carbon atom of the double bond. This method may lead to a mixture of stereoisomers.

Free Radical Bromination of 4-methylhexane: While less selective, the free radical bromination of 4-methylhexane using bromine in the presence of UV light can produce this compound as part of a mixture of isomeric products. smolecule.com

| Synthetic Method | Starting Material | Reagent(s) | Key Features |

| Alcohol Bromination | 4-methyl-2-hexanol | PBr₃ or HBr | Often proceeds with inversion of stereochemistry. smolecule.com |

| Hydrohalogenation | 4-methyl-1-hexene | HBr | Follows Markovnikov's rule; can lead to rearrangements. |

| Radical Halogenation | 4-methylhexane | Br₂/UV light | Less selective; produces a mixture of isomers. smolecule.com |

Stereochemistry: Enantiomers and Diastereomers

As previously mentioned, this compound has two chiral centers, leading to the possibility of four stereoisomers. These can be grouped into two pairs of enantiomers:

(2R, 4R)-2-Bromo-4-methylhexane and (2S, 4S)-2-Bromo-4-methylhexane

(2R, 4S)-2-Bromo-4-methylhexane and (2S, 4R)-2-Bromo-4-methylhexane

The relationship between a stereoisomer from the first pair and one from the second pair is that of diastereomers. For example, (2R, 4R)-2-Bromo-4-methylhexane and (2R, 4S)-2-Bromo-4-methylhexane are diastereomers. These stereoisomers have different physical properties and can exhibit different reactivity, particularly in the presence of other chiral molecules.

Spectroscopic and Physical Properties of this compound

The characterization of this compound relies on a combination of spectroscopic techniques and the measurement of its physical properties.

| Property | Value |

| Molecular Formula | C₇H₁₅Br nih.govmolport.com |

| Molecular Weight | 179.10 g/mol nih.gov |

| Boiling Point | Data not available |

| Density | Data not available |

| Refractive Index | Data not available |

Spectroscopic Data:

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be complex due to the presence of diastereotopic protons arising from the chiral centers. Key signals would include a multiplet for the proton on the carbon bearing the bromine (C2), and distinct signals for the two methyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shift of the carbon attached to the bromine atom (C2) would be significantly downfield.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would help to confirm the structure.

Reactivity and Mechanistic Pathways of this compound

This compound, as a secondary alkyl halide, can undergo both nucleophilic substitution and elimination reactions. The specific pathway taken depends on several factors, including the strength and concentration of the nucleophile/base, the solvent, and the temperature.

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)

Sₙ2 Mechanism: With strong, sterically unhindered nucleophiles in polar aprotic solvents, this compound can undergo Sₙ2 reactions. pearson.com This is a one-step process where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of configuration at the C2 center. pearson.comchegg.com For example, reaction with sodium cyanide (NaCN) would yield 2-cyano-4-methylhexane with inverted stereochemistry at C2. gauthmath.com

Sₙ1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent (like water or ethanol), this compound can react via an Sₙ1 mechanism. chegg.com This two-step process involves the formation of a secondary carbocation intermediate, which is then attacked by the nucleophile. Since the carbocation is planar, the nucleophile can attack from either face, leading to a racemic mixture of products at the C2 center.

Elimination Reactions (E1 and E2)

E2 Mechanism: Strong, bulky bases, such as potassium tert-butoxide (KOtBu), favor the E2 mechanism. This is a concerted, one-step process where the base removes a proton from a carbon adjacent to the one bearing the bromine, and the bromine atom leaves simultaneously, forming a double bond. The regioselectivity of the E2 reaction can be influenced by the steric bulk of the base. A less hindered base like sodium ethoxide might favor the more substituted Zaitsev product (4-methyl-2-hexene), while a bulky base like potassium tert-butoxide might favor the less substituted Hofmann product (4-methyl-1-hexene).

E1 Mechanism: The E1 reaction proceeds through the same carbocation intermediate as the Sₙ1 reaction and is therefore favored under similar conditions (weak base, polar protic solvent). The E1 pathway competes with the Sₙ1 pathway and typically leads to the more stable (Zaitsev) alkene product.

| Reaction Type | Reagent/Conditions | Primary Mechanism | Major Product(s) |

| Nucleophilic Substitution | NaCN in DMSO | Sₙ2 | 2-Cyano-4-methylhexane gauthmath.com |

| Nucleophilic Substitution | H₂O | Sₙ1 | (racemic)-4-methyl-2-hexanol chegg.com |

| Elimination | NaOCH₂CH₃ in Ethanol (B145695) | E2 | 4-Methyl-2-hexene (Zaitsev product) |

| Elimination | KOC(CH₃)₃ in t-BuOH | E2 | 4-Methyl-1-hexene (Hofmann product) |

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

61653-12-1 |

|---|---|

Formule moléculaire |

C7H15Br |

Poids moléculaire |

179.10 g/mol |

Nom IUPAC |

2-bromo-4-methylhexane |

InChI |

InChI=1S/C7H15Br/c1-4-6(2)5-7(3)8/h6-7H,4-5H2,1-3H3 |

Clé InChI |

NRWCWVSNXYGJCU-UHFFFAOYSA-N |

SMILES canonique |

CCC(C)CC(C)Br |

Origine du produit |

United States |

Synthetic Methodologies for 2 Bromo 4 Methylhexane and Its Stereoisomers

Direct Halogenation Approaches

Direct halogenation involves the substitution of a hydrogen atom on the 4-methylhexane backbone with a bromine atom. This method is fundamentally a free-radical process, and its utility in selectively producing 2-bromo-4-methylhexane is dictated by the inherent reactivity of the C-H bonds within the substrate.

The direct bromination of an alkane such as 4-methylhexane is a radical substitution reaction. ucalgary.ca The regioselectivity of this reaction—the preference for which hydrogen atom is replaced—is governed by the stability of the resulting alkyl radical intermediate. The established order of radical stability is tertiary > secondary > primary. ucalgary.ca

In the structure of 4-methylhexane, there are hydrogen atoms on primary, secondary, and tertiary carbons. The bromination reaction, being highly selective, will preferentially occur at the position that forms the most stable radical. ucalgary.cayoutube.com Therefore, abstraction of a hydrogen atom from the tertiary carbon (C4) is most favorable, leading primarily to the formation of 4-bromo-4-methylhexane. While the formation of this compound (resulting from the substitution at a secondary carbon) is possible, it is generally considered a minor product compared to substitution at the more reactive tertiary site.

Table 1: Relative Reactivity of C-H Bonds in Radical Bromination

| Carbon Position in 4-Methylhexane | Type of Carbon | Stability of Resulting Radical | Likelihood of Bromination |

|---|---|---|---|

| C1, C1', C5 | Primary | Least Stable | Low |

| C2, C3 | Secondary | Moderately Stable | Moderate |

The synthesis of this compound via direct bromination proceeds through a radical chain mechanism, which consists of three distinct stages: initiation, propagation, and termination. ucalgary.cama.edu

Initiation: The reaction is initiated by the homolytic cleavage of the bromine-bromine bond (Br-Br) to generate two bromine radicals (Br•). This step requires an input of energy, typically in the form of ultraviolet (UV) light or heat. ucalgary.ca

Propagation: This stage involves a two-step cycle that produces the product and regenerates a radical to continue the chain.

Step 2a: A bromine radical abstracts a hydrogen atom from the C2 position of 4-methylhexane. This forms a molecule of hydrogen bromide (HBr) and a 4-methylhex-2-yl radical.

Step 2b: The 4-methylhex-2-yl radical then reacts with a molecule of diatomic bromine (Br₂), abstracting a bromine atom to form the desired product, this compound, and a new bromine radical. ucalgary.cama.edu This new radical can then participate in another cycle.

Termination: The chain reaction concludes when two radicals combine, removing the radical species from the reaction mixture. This can occur through the combination of two bromine radicals, two alkyl radicals, or an alkyl radical and a bromine radical. ucalgary.ca

The stereochemistry of direct halogenation is a critical consideration, especially when new chiral centers are formed or existing ones are present. The 4-methylhexane molecule possesses a chiral center at the C4 position.

When radical bromination occurs at the C2 position, a new chiral center is created. The intermediate 4-methylhex-2-yl radical is trigonal planar and sp² hybridized. pressbooks.publibretexts.orgchemistrysteps.com The subsequent attack by a Br₂ molecule can occur from either face of this planar radical with nearly equal probability. pressbooks.publibretexts.orgchemistrysteps.com

If the starting material is achiral or a racemic mixture of 4-methylhexane, bromination at C2 will produce a racemic mixture of (2R)- and (2S)-2-bromo-4-methylhexane.

If the starting material is an enantiomerically pure form, such as (S)-4-methylhexane, the reaction at C2 will generate a mixture of diastereomers. chemistrysteps.com This is because a new stereocenter is formed at C2 while the original stereocenter at C4 remains unchanged. The products would be (2R, 4S)-2-bromo-4-methylhexane and (2S, 4S)-2-bromo-4-methylhexane. Due to the influence of the pre-existing chiral center, these diastereomers are often not formed in equal amounts. chemistrysteps.com

Indirect Synthetic Routes from Precursors

A more controlled and generally higher-yielding method for synthesizing this compound involves the hydrobromination of unsaturated precursors like 4-methyl-1-hexene (B165699) or 4-methyl-2-hexene. This approach is an electrophilic addition reaction. brainly.com

The addition of hydrogen bromide (HBr) across the carbon-carbon double bond of an alkene is a primary method for preparing alkyl halides. The specific precursor used determines the reaction conditions needed to favor the formation of this compound.

Using 4-Methyl-1-hexene: The double bond is located between C1 and C2. The addition of HBr across this bond is highly regioselective and directly yields this compound as the major product under standard conditions.

Using 4-Methyl-2-hexene: The double bond is between C2 and C3. The addition of HBr here can lead to a mixture of products, including this compound and 3-bromo-4-methylhexane. brainly.comstudy.com The precise outcome depends on carbocation stability and the potential for rearrangements.

The regiochemistry of HBr addition to unsymmetrical alkenes is dictated by Markovnikov's rule, unless conditions are specifically altered to favor an anti-Markovnikov outcome. organic-chemistry.org

Markovnikov's Rule: This rule predicts that in the addition of a protic acid like HBr to an alkene, the hydrogen atom will attach to the carbon atom of the double bond that is already bonded to more hydrogen atoms. leah4sci.comlibretexts.orgchemistrysteps.com The bromide ion then adds to the other carbon, which is the more substituted one. This mechanism proceeds through the formation of the most stable carbocation intermediate. leah4sci.commasterorganicchemistry.com

Addition to 4-Methyl-1-hexene: Following Markovnikov's rule, the proton from HBr adds to C1 (which has two hydrogens), forming a more stable secondary carbocation at C2. The subsequent attack by the bromide ion at C2 yields this compound. masterorganicchemistry.comstudy.com

Addition to 4-Methyl-2-hexene: Protonation of the double bond can form a secondary carbocation at either C2 or C3. Without rearrangement, the subsequent attack of bromide would yield a mixture of this compound and 3-bromo-4-methylhexane. brainly.comstudy.com

Anti-Markovnikov Addition: This pathway is followed when the reaction is carried out in the presence of peroxides (ROOR). organic-chemistry.orgchemistrysteps.com The mechanism switches from an ionic electrophilic addition to a free-radical chain reaction. Under these conditions, the bromine atom adds to the less substituted carbon of the double bond.

Addition to 4-Methyl-1-hexene: Anti-Markovnikov addition of HBr would result in the formation of 1-bromo-4-methylhexane, not the desired product.

The stereochemical outcome of hydrobromination is also significant. The carbocation intermediate is planar, allowing the bromide nucleophile to attack from either face. study.com If the starting alkene is chiral (e.g., (R)-4-methyl-1-hexene), this non-specific attack leads to the formation of a mixture of diastereomers. study.comchegg.com

Table 2: Summary of Hydrobromination Routes to this compound

| Precursor Alkene | Reagents | Governing Rule | Primary Product(s) |

|---|---|---|---|

| 4-Methyl-1-hexene | HBr | Markovnikov | This compound |

| 4-Methyl-1-hexene | HBr, ROOR | Anti-Markovnikov | 1-Bromo-4-methylhexane |

Hydrobromination of Unsaturated Hydrocarbon Precursors (e.g., 4-Methyl-1-hexene, 4-Methyl-2-hexene)

Stereoselectivity and Regioselectivity in Hydrobromination

The synthesis of this compound can be achieved via the hydrobromination of an appropriate alkene precursor, such as 4-methyl-1-hexene. This electrophilic addition reaction is governed by two key principles: regioselectivity and stereoselectivity.

Regioselectivity: The addition of hydrogen bromide (HBr) to an unsymmetrical alkene follows Markovnikov's rule. The reaction proceeds through the formation of the most stable carbocation intermediate. In the case of 4-methyl-1-hexene, protonation of the double bond can form either a primary carbocation at C1 or a more stable secondary carbocation at C2. Due to the superior stability of the secondary carbocation, the bromide ion (Br-) will preferentially attack this position, leading to the formation of this compound as the major product, rather than 1-bromo-4-methylhexane.

Stereoselectivity: The stereochemical outcome of the hydrobromination depends on the chirality of the starting alkene. If the starting material is a single enantiomer, such as (R)-4-methyl-1-hexene, the reaction will produce a mixture of diastereomers. libretexts.orgpressbooks.pub The mechanism involves the formation of a planar, sp2-hybridized carbocation at the C2 position. study.com Because this intermediate is planar, the incoming bromide nucleophile can attack from either the top or bottom face. study.com Since the existing chiral center at C4 makes the carbocation intermediate chiral, the two faces are not equivalent. libretexts.orgpressbooks.pub This results in a diastereomeric mixture of (2R,4R)-2-bromo-4-methylhexane and (2S,4R)-2-bromo-4-methylhexane, typically in unequal amounts. libretexts.orgpressbooks.pub The product mixture is therefore optically active.

| Starting Material | Intermediate | Product(s) | Stereochemical Outcome |

| (R)-4-methyl-1-hexene | Chiral secondary carbocation | (2R,4R)- and (2S,4R)-2-bromo-4-methylhexane | Unequal mixture of diastereomers |

Conversion of Chiral and Achiral Alcohol Precursors (e.g., 4-Methyl-2-hexanol)

A prevalent and versatile method for synthesizing this compound involves the nucleophilic substitution of an alcohol precursor, namely 4-methyl-2-hexanol (B3369324). This secondary alcohol can be converted to the corresponding alkyl bromide using several common reagents. The choice of reagent is critical as it dictates the reaction mechanism (SN1 or SN2) and, consequently, the stereochemistry of the resulting product.

Utilizing Phosphorus Trihalides (PBr3) and Thionyl Bromide (SOBr2)

Phosphorus Tribromide (PBr3): The reaction of 4-methyl-2-hexanol with phosphorus tribromide is a classic method for preparing secondary alkyl bromides. This reaction typically proceeds through an SN2 mechanism. commonorganicchemistry.comorgosolver.comyoutube.com The alcohol's hydroxyl group first attacks the phosphorus atom, displacing a bromide ion. This forms a good leaving group, which is then displaced by the bromide ion in a backside attack on the carbon atom. orgosolver.comyoutube.com This concerted, single-step mechanism results in a predictable inversion of configuration at the stereogenic center. For example, the reaction of (R)-4-methyl-2-hexanol would yield (S)-2-bromo-4-methylhexane.

Thionyl Bromide (SOBr2): Thionyl bromide is another reagent used to convert alcohols to alkyl bromides. While less common than its chloride counterpart, it is effective. The mechanism can be either SN2 or SNi (internal nucleophilic substitution), depending on the reaction conditions. In the presence of a base like pyridine, the reaction proceeds via an SN2 pathway, leading to inversion of stereochemistry, similar to PBr3. commonorganicchemistry.com In the absence of such a base, an SNi mechanism may operate, which results in retention of configuration.

Reaction with Hydrobromic Acid (HBr)

The conversion of a secondary alcohol like 4-methyl-2-hexanol to this compound using hydrobromic acid typically occurs via an SN1 mechanism. youtube.com The reaction is initiated by the protonation of the hydroxyl group by HBr, which transforms it into an excellent leaving group (H2O). The departure of the water molecule generates a secondary carbocation at the C2 position. This planar carbocation is then attacked by the bromide ion. Because the nucleophile can attack from either face of the planar intermediate, if the starting alcohol was enantiomerically pure (e.g., (2S,4R)-4-methyl-2-hexanol), the reaction would lead to a mixture of diastereomeric products ((2S,4R)- and (2R,4R)-2-bromo-4-methylhexane), often approaching a racemic mixture at the C2 center. youtube.comchegg.com

Stereochemical Course of Alcohol-to-Bromide Conversion (Retention, Inversion, Racemization)

The stereochemical fate of the C2 chiral center during the conversion of 4-methyl-2-hexanol to this compound is entirely dependent on the chosen reagent and reaction mechanism.

Inversion: This outcome is characteristic of the SN2 mechanism. The backside attack by the nucleophile flips the stereochemistry at the carbon center. This is reliably achieved with reagents like PBr3 or SOBr2 in the presence of pyridine. commonorganicchemistry.comyoutube.com

Racemization/Diastereomerization: An SN1 reaction, which proceeds through a planar carbocation intermediate, allows for nucleophilic attack from both faces. This leads to a loss of stereochemical information from the starting alcohol at the reacting center. The reaction of secondary alcohols with HBr is a prime example of this pathway. youtube.com

Retention: Retention of configuration is less common but can be observed in reactions that follow an SNi mechanism, such as the reaction of an alcohol with SOBr2 in a non-polar solvent without a base.

The following table summarizes these findings:

| Reagent | Typical Mechanism | Stereochemical Outcome at C2 |

|---|---|---|

| PBr3 | SN2 | Inversion |

| SOBr2 (with Pyridine) | SN2 | Inversion |

| HBr | SN1 | Racemization / Diastereomerization |

Asymmetric Synthesis of Enantiopure this compound

The synthesis of a single, specific enantiomer or diastereomer of this compound requires methods that can control the three-dimensional arrangement of atoms during bond formation. This field of chemistry, known as asymmetric synthesis, is crucial for producing compounds with specific biological activities. uwindsor.ca

Chiral Auxiliaries in Stereoselective Alkyl Halide Formation

One powerful strategy in asymmetric synthesis is the use of a chiral auxiliary. wikipedia.orgyork.ac.uk A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate molecule to direct the stereochemical course of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgyork.ac.uk

In the context of synthesizing an enantiopure version of this compound, a chiral auxiliary could be used to control the formation of the C-Br bond. For instance, a prochiral precursor could be covalently attached to a chiral auxiliary, such as one derived from camphor (B46023) or an Evans oxazolidinone. researchgate.net The bulky, stereochemically defined structure of the auxiliary would then sterically block one face of the molecule, forcing an incoming reagent (e.g., a bromine source) to attack from the opposite, less hindered face. This diastereoselective reaction creates the new stereocenter with a specific configuration relative to the auxiliary. Subsequent cleavage of the auxiliary would then yield the enantiomerically enriched alkyl halide. This approach is widely used for stereoselective alkylations and other bond-forming reactions. researchgate.netresearchgate.net

Enantioselective Catalysis for Bromination and Precursor Functionalization

The direct enantioselective bromination of an alkane C-H bond to produce chiral bromoalkanes like this compound remains a significant challenge in synthetic chemistry. Current research primarily focuses on the functionalization of more reactive sites under catalytic control. Consequently, strategies for preparing enantiomerically enriched this compound typically rely on the stereoselective synthesis of its chiral precursors, most notably 4-methyl-2-hexanol, followed by stereospecific conversion of the alcohol to the bromide.

Advances in asymmetric catalysis have provided several methods that, while not directly applied to 4-methylhexane, offer established principles for creating the necessary chiral centers. For instance, iridium-PhanePhos catalyst systems have been successfully used for the enantioselective C-C coupling of methanol (B129727) with 2-substituted dienes, creating all-carbon quaternary stereocenters with high enantioselectivity. nih.gov This highlights the potential of metal catalysis to construct complex chiral frameworks from simple precursors.

Another relevant area is the development of bifunctional organocatalysts. Chiral phosphoric acids and quinine-derived catalysts have been employed in the atroposelective bromination of biaryl compounds, demonstrating that a chiral catalyst can control the stereochemical outcome of a bromination reaction by creating a well-organized chiral environment around the substrate. mdpi.comnih.gov Similarly, sulfur-containing Lewis bases have been used as catalysts in enantioselective bromocyclization reactions, where the catalyst activates the bromine source. nih.gov These approaches suggest that a precisely designed chiral catalyst could, in principle, differentiate between the prochiral C-H bonds in a precursor or control the facial selectivity of a reaction that establishes one of the stereocenters in this compound.

A plausible and more established route involves the asymmetric reduction of a ketone precursor, 4-methyl-2-hexanone, to yield enantiomerically enriched 4-methyl-2-hexanol. This transformation is a staple of asymmetric synthesis, with numerous well-established chiral catalysts, including those based on ruthenium-BINAP complexes developed by Noyori, capable of delivering the alcohol product with high enantiomeric excess. wikipedia.org Once the chiral alcohol is obtained, its conversion to this compound can be achieved with reagents that proceed with a defined stereochemical outcome, such as inversion of configuration via an Sₙ2 pathway.

Table 1: Overview of Analogous Enantioselective Catalytic Strategies

| Catalytic Strategy | Catalyst Type | Applicable Transformation | Potential Relevance to this compound Synthesis |

|---|---|---|---|

| Asymmetric Hydrogenation | Ruthenium-BINAP Complexes | Ketone Reduction | Enantioselective synthesis of the precursor 4-methyl-2-hexanol from 4-methyl-2-hexanone. wikipedia.org |

| Atroposelective Bromination | Chiral Phosphoric Acids / Bifunctional Organocatalysts | C-H Bromination | Demonstrates principle of chiral catalyst-controlled bromination. mdpi.comnih.gov |

| Enantioselective Halofunctionalization | Chiral Lewis Bases (e.g., Thiocarbamates) | Bromocyclization of Alkenes | Catalytic activation of a bromine source within a chiral environment. nih.gov |

| Asymmetric C-H Functionalization | Iridium-PhanePhos Complexes | Diene Hydrohydroxymethylation | Catalytic formation of chiral centers from simple achiral feedstocks. nih.gov |

Kinetic Resolution Strategies for Racemic Mixtures

When this compound is synthesized as a racemic mixture of enantiomers, kinetic resolution offers a powerful method for their separation. wikipedia.org This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high enantiomeric excess. wikipedia.org

Enzymatic Kinetic Resolution

Biocatalysis, particularly through the use of enzymes, is a highly effective method for kinetic resolution. Haloalkane dehalogenases (HLDs) are a class of enzymes that catalyze the hydrolysis of carbon-halogen bonds and have shown excellent enantioselectivity toward secondary bromoalkanes. caver.czmuni.cz Research on substrates structurally similar to this compound, such as 2-bromopentane (B28208) and 2-bromohexane, has demonstrated that certain HLDs can achieve outstanding levels of enantiodiscrimination. caver.czresearchgate.net

For example, the haloalkane dehalogenase DbjA from Bradyrhizobium japonicum USDA110 exhibits high enantioselectivity for β-bromoalkanes. caver.cz Studies have shown that the enzyme preferentially hydrolyzes one enantiomer, leaving the other enantiomer unreacted and therefore enantioenriched. caver.czmuni.cz The enantioselectivity of these enzymes is attributed to the precise geometry of their active sites, where steric hindrance and specific molecular interactions favor the binding and reaction of one enantiomer over the other. muni.cz For some HLDs, enantioselectivity has been reported with enantiomeric ratios (E values) well over 100, which is considered excellent for preparative-scale resolutions. researchgate.netresearchgate.net

Dynamic Kinetic Resolution (DKR)

A significant limitation of standard kinetic resolution is its maximum theoretical yield of 50% for a single enantiomer. mdpi.com Dynamic kinetic resolution (DKR) overcomes this limitation by combining the selective reaction of one enantiomer with the in situ racemization of the slower-reacting enantiomer. mdpi.com This allows, in principle, for the complete conversion of a racemic starting material into a single, enantiomerically pure product.

While DKR has been more commonly applied to secondary alcohols, the principles are transferable to bromoalkanes. acs.orgacs.org A typical chemoenzymatic DKR process for a precursor like 4-methyl-2-hexanol would involve two catalysts: an enzyme (such as a lipase) to selectively acylate one alcohol enantiomer, and a metal complex (often based on ruthenium) to racemize the remaining unreacted alcohol enantiomer. wikipedia.orgacs.org This dual-catalyst system continuously converts the less reactive enantiomer into the more reactive one, which is then consumed by the enzyme, driving the reaction toward a single chiral product with yields approaching 100%. acs.orgyoutube.com The development of non-enzymatic DKR processes, using a combination of a chiral acylation catalyst and a racemization catalyst, has also been reported for secondary alcohols. acs.orgnih.gov

Table 2: Kinetic Resolution Strategies for Secondary Bromoalkanes and Their Precursors

| Strategy | Catalyst/Reagent | Substrate Class | Principle of Operation | Theoretical Max. Yield |

|---|---|---|---|---|

| Enzymatic Kinetic Resolution | Haloalkane Dehalogenase (e.g., DbjA) | Secondary Bromoalkanes | Enantioselective hydrolysis of one enantiomer, leaving the other enriched. caver.cz | 50% |

| Enzymatic Kinetic Resolution | Lipase (B570770) (e.g., CAL-B) | Secondary Alcohols | Enantioselective acylation of one enantiomer. wikipedia.org | 50% |

| Dynamic Kinetic Resolution (Chemoenzymatic) | Lipase + Ruthenium Complex | Secondary Alcohols | Selective acylation of one enantiomer combined with in situ racemization of the other. acs.org | 100% |

| Dynamic Kinetic Resolution (Non-enzymatic) | Chiral Acylation Catalyst + Racemization Catalyst | Secondary Alcohols | Non-enzymatic enantioselective acylation coupled with racemization. acs.orgacs.org | 100% |

Reaction Mechanisms and Pathways of 2 Bromo 4 Methylhexane

Nucleophilic Substitution Reactions (SN1 and SN2)

2-Bromo-4-methylhexane is a secondary alkyl halide, a structural characteristic that allows it to undergo both bimolecular (SN2) and unimolecular (SN1) nucleophilic substitution reactions. The competition between these two pathways is dictated by the reaction conditions.

SN1 Reaction Kinetics and Stereochemistry

The SN1 (Substitution Nucleophilic Unimolecular) reaction is a multi-step process. The rate-determining step involves the spontaneous dissociation of the leaving group (bromide ion) to form a carbocation intermediate. youtube.com The rate of an SN1 reaction is therefore dependent only on the concentration of the substrate, this compound, and is independent of the nucleophile's concentration. stackexchange.com

Rate Law for SN1 Reaction of this compound: Rate = k[this compound]

The carbocation intermediate formed is planar and achiral. Consequently, the nucleophile can attack from either face of the carbocation with equal probability. If the original this compound is chiral, this leads to the formation of a racemic mixture of products, with both retention and inversion of configuration. stackexchange.com However, complete racemization is not always observed, as the departing leaving group can shield one side of the carbocation, favoring a slight excess of the inversion product. stackexchange.com

The initial carbocation formed from this compound is a secondary carbocation. The stability of this carbocation is crucial for the feasibility of the SN1 pathway. masterorganicchemistry.com Carbocation stability follows the order: tertiary > secondary > primary. youtube.com

A significant characteristic of carbocations is their propensity to rearrange to a more stable form if possible. libretexts.org In the case of the this compound-derived carbocation, a 1,2-hydride shift can occur. This involves the migration of a hydrogen atom with its bonding electrons from an adjacent carbon to the positively charged carbon. This rearrangement would lead to the formation of a more stable tertiary carbocation. libretexts.org

Once the more stable tertiary carbocation is formed, the nucleophile will attack this new electrophilic center, leading to a rearranged product. Therefore, SN1 reactions of this compound have the potential to yield a mixture of substitution products, both from the initial secondary carbocation and the rearranged tertiary carbocation. libretexts.org

Solvolysis is a type of nucleophilic substitution where the solvent acts as the nucleophile. youtube.com For this compound, solvolysis in a polar protic solvent like water or ethanol (B145695) would favor the SN1 pathway. Polar protic solvents are effective at stabilizing both the carbocation intermediate and the leaving group through hydrogen bonding and dipole-dipole interactions. youtube.comquora.com This stabilization lowers the activation energy for the rate-determining step, thereby increasing the rate of the SN1 reaction. youtube.com

The dielectric constant of the solvent is a measure of its polarity. A higher dielectric constant generally leads to a faster SN1 reaction rate.

Table 1: Effect of Solvent Polarity on SN1 Reaction Rate

| Solvent | Dielectric Constant | Relative Rate of SN1 Reaction |

|---|---|---|

| Acetic Acid | 6 | 1 |

| Methanol (B129727) | 33 | 4 |

| Formic Acid | 58 | 5000 |

This table illustrates the general trend of solvent effects on SN1 reactions and is applicable to this compound.

Elimination Reactions (E1 and E2)

In addition to substitution, this compound readily undergoes elimination reactions to form alkenes. chadsprep.com These reactions, which involve the removal of a hydrogen atom and the bromine atom from adjacent carbons, can also proceed through either a unimolecular (E1) or bimolecular (E2) mechanism. libretexts.org The choice between E1 and E2 is primarily dictated by the strength of the base. youtube.com

E1 Reaction Mechanisms and Regioselectivity

The E1 (Elimination, unimolecular) mechanism is a two-step process that competes with the SN1 reaction. youtube.com

Formation of a Carbocation: Similar to the SN1 pathway, the C-Br bond breaks heterolytically, forming a secondary carbocation intermediate. This is the slow, rate-determining step. youtube.comsaskoer.ca

Deprotonation: A weak base (often the solvent) removes a proton from a carbon atom adjacent (beta) to the positively charged carbon, leading to the formation of a π-bond. khanacademy.orgyoutube.com

For this compound, there are two types of beta-hydrogens that can be removed: those on C1 and those on C3. Removal of a proton from C1 leads to 4-methylhex-1-ene, while removal from C3 yields 4-methylhex-2-ene.

The regioselectivity of E1 reactions is governed by Zaitsev's rule , which states that the major product will be the more substituted, and therefore more thermodynamically stable, alkene. chadsprep.comsaskoer.camasterorganicchemistry.com In the case of this compound, the E1 reaction will predominantly yield 4-methylhex-2-ene (a disubstituted alkene) over 4-methylhex-1-ene (a monosubstituted alkene). youtube.com E1 reactions consistently favor the Zaitsev product because the formation of the double bond occurs after the rate-determining step, allowing for the thermodynamically favored product to be formed. chemistrysteps.comyoutube.com

Hofmann elimination , which yields the less substituted alkene, is not typically observed in E1 reactions of simple alkyl halides. chemistnotes.com However, for derivatives of this compound with very bulky leaving groups (such as a trialkylammonium ion, -NR₃⁺), the Hofmann product can be favored even under E1-like conditions due to steric factors that influence the stability of the transition state leading to the different alkene products. masterorganicchemistry.comlibretexts.org

E2 Reaction Mechanisms and Stereoelectronic Requirements

The E2 (Elimination, bimolecular) reaction is a concerted, one-step process where a strong base removes a beta-proton, the C-H bond electrons form a π-bond, and the leaving group departs simultaneously. libretexts.orglibretexts.orgyoutube.com This mechanism requires a specific spatial arrangement of the atoms involved. chemistrysteps.com

A crucial stereoelectronic requirement for the E2 reaction is that the beta-hydrogen and the leaving group must be in an anti-periplanar conformation. ucalgary.calibretexts.orgyoutube.com This means they lie in the same plane but on opposite sides of the C-C bond, with a dihedral angle of 180°. chemistrysteps.com This alignment allows for the smooth overlap of the C-H σ bonding orbital with the C-Br σ* antibonding orbital, facilitating the formation of the new π-bond in the transition state. youtube.comlibretexts.org

This geometric constraint has a significant influence on the stereochemistry of the resulting alkene. For this compound, rotation around the C2-C3 bond allows for different staggered conformations. The specific conformation that undergoes elimination will determine whether the E (trans) or Z (cis) isomer of 4-methylhex-2-ene is formed. Generally, the transition state leading to the more stable trans alkene is lower in energy, making the E isomer the major product. chemistrysteps.com

The regioselectivity of the E2 reaction is highly dependent on the steric bulk of the base used. cureffi.orgkhanacademy.org

Small, Strong Bases: When a strong, but sterically unhindered base like sodium ethoxide (NaOEt) or sodium hydroxide (B78521) (NaOH) is used, the reaction follows Zaitsev's rule . chemistrysteps.comyoutube.com The base is small enough to access the more sterically hindered proton on C3, leading to the formation of the more stable, more substituted alkene, 4-methylhex-2-ene , as the major product. youtube.com

Bulky, Strong Bases: In contrast, when a sterically hindered base, such as potassium tert-butoxide (KOtBu), is employed, the reaction favors the Hofmann product . chemistnotes.commasterorganicchemistry.comchemistrysteps.com The bulky base has difficulty accessing the internal C3 proton due to steric hindrance. youtube.commasterorganicchemistry.com It is easier for the base to remove one of the more accessible protons on the terminal C1 methyl group. cureffi.org Consequently, the less substituted, less stable alkene, 4-methylhex-1-ene , becomes the major product. youtube.com

The table below summarizes the expected major products from the E2 elimination of this compound with different bases.

| Base | Base Type | Major Product | Governing Rule |

| Sodium Ethoxide (CH₃CH₂O⁻) | Strong, Unhindered | 4-methylhex-2-ene | Zaitsev chemistrysteps.com |

| Potassium tert-Butoxide ((CH₃)₃CO⁻) | Strong, Bulky | 4-methylhex-1-ene | Hofmann khanacademy.orgmasterorganicchemistry.com |

Organometallic Reactions

This compound can serve as a precursor for the formation of highly reactive organometallic reagents. These reagents, by reversing the polarity of the carbon atom attached to the halogen (a process known as umpolung), transform it from an electrophile into a potent nucleophile, enabling the formation of new carbon-carbon bonds.

Formation and Reactivity of Grignard Reagents from this compound

The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (4-methylhexan-2-yl)magnesium bromide. The ether solvent is crucial as it stabilizes the organomagnesium compound through coordination.

R-Br + Mg --(Ether)--> R-MgBr (where R = 4-methylhexan-2-yl)

The resulting Grignard reagent is a strong base and an excellent carbon-centered nucleophile.

The formation of a Grignard reagent from a chiral alkyl halide like this compound is mechanistically complex and often involves single-electron transfer (SET) processes and radical intermediates. The generation of a radical at the stereocenter typically leads to racemization. Consequently, if a single enantiomer of this compound is used, the resulting Grignard reagent is likely to be a racemic or nearly racemic mixture, leading to a loss of stereochemical information at the carbon-magnesium center.

Grignard reagents are highly valued for their ability to form new carbon-carbon bonds by reacting with a wide range of electrophiles. The nucleophilic carbon of (4-methylhexan-2-yl)magnesium bromide will readily attack the electrophilic carbon of carbonyl compounds. An acidic workup is required in a subsequent step to protonate the resulting alkoxide.

Reaction with Aldehydes and Ketones: Reaction with formaldehyde (B43269) yields a primary alcohol. Reaction with other aldehydes produces secondary alcohols, and reaction with ketones results in tertiary alcohols.

Reaction with Esters: Grignard reagents add to esters twice. The first addition results in a ketone intermediate, which is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent to form a tertiary alcohol after workup.

Reaction with Carbon Dioxide: Carboxylation of the Grignard reagent by reaction with solid carbon dioxide (dry ice), followed by acidic workup, produces a carboxylic acid, 5-methylheptan-3-oic acid.

| Electrophile | Intermediate Product | Final Product (after acidic workup) |

| Formaldehyde (CH₂O) | Primary Alkoxide | 5-Methyl-3-heptanol |

| Acetaldehyde (CH₃CHO) | Secondary Alkoxide | 3,5-Dimethyl-2-heptanol |

| Acetone ((CH₃)₂CO) | Tertiary Alkoxide | 2,3,5-Trimethyl-2-heptanol |

| Carbon Dioxide (CO₂) | Carboxylate Salt | 5-Methyl-3-heptanoic Acid |

Lithium-Halogen Exchange and Organolithium Reagent Formation

An alternative method to generate a potent carbon nucleophile is through lithium-halogen exchange. This reaction involves treating this compound with two equivalents of an alkyllithium reagent, commonly n-butyllithium (n-BuLi), typically at low temperatures in a non-reactive solvent like hexane. The reaction is a kinetically controlled process that is generally very fast.

R-Br + 2 n-BuLi → R-Li + n-Bu-Br + LiBr (where R = 4-methylhexan-2-yl)

The resulting organolithium reagent, (4-methylhexan-2-yl)lithium, is even more reactive and a stronger base than the corresponding Grignard reagent. It will react similarly with electrophiles like carbonyl compounds but must be handled with extreme care under strictly anhydrous and inert conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) Utilizing this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While aryl and vinyl halides are the most common substrates, the use of alkyl halides is also possible. The reactivity of the halide in these reactions typically follows the trend I > Br > Cl.

Suzuki Coupling: This reaction would involve the cross-coupling of this compound with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would form a new carbon-carbon single bond, though coupling of sp³-hybridized carbons can be more challenging than with sp² carbons.

Heck Reaction: The Heck reaction couples an organohalide with an alkene. A successful Heck reaction with this compound would result in the formation of a substituted alkene. However, a significant challenge with secondary alkyl halides is the competing β-hydride elimination from the alkyl-palladium intermediate, which can lead to undesired side products.

Sonogashira Coupling: This reaction couples an organohalide with a terminal alkyne, utilizing both palladium and copper catalysts. The reaction of this compound would yield a substituted alkyne. Similar to other cross-coupling reactions with alkyl halides, careful selection of ligands and reaction conditions is crucial to optimize the desired coupling over side reactions.

Mechanistic Aspects of Catalytic Cycles

While specific catalytic cycles exclusively detailing this compound are not extensively documented, its behavior can be understood through well-established mechanisms for secondary alkyl halides in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Kumada-type couplings. wiley-vch.denih.gov These reactions are fundamental in synthetic organic chemistry for forming carbon-carbon bonds. nih.gov

The catalytic cycle in these processes, typically involving palladium or nickel catalysts, shuttles the metal between different oxidation states (e.g., Pd(0) and Pd(II)). nih.govresearchgate.net The cycle for a substrate like this compound would involve three principal steps:

Transmetalation : The organopalladium(II) complex then reacts with an organometallic nucleophile (e.g., an organoboron compound in Suzuki coupling). In this step, the organic group from the nucleophile is transferred to the palladium center, displacing the bromide ion. This forms a diorganopalladium(II) intermediate. nih.gov The mechanism of transmetalation can be complex and often requires a base to facilitate the transfer. nih.gov

Reductive Elimination : This is the final step, where the two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond of the final product. The palladium catalyst is simultaneously reduced back to its initial Pd(0) state, allowing it to re-enter the catalytic cycle. nih.gov

Table 1: Key Steps in a Generic Palladium-Catalyzed Cross-Coupling Cycle

| Step | Description | Role of this compound |

| Oxidative Addition | The C-Br bond of the alkyl halide adds across the Pd(0) metal center. | This compound serves as the electrophile, reacting with the catalyst to form an alkylpalladium(II) intermediate. |

| Transmetalation | An organic group is transferred from another organometallic reagent to the palladium complex. | The alkyl group from this compound remains bonded to the palladium center. |

| Reductive Elimination | The two organic groups are expelled from the palladium center to form the final product. | The 4-methylhexan-2-yl group couples with the transferred organic group, and the Pd(0) catalyst is regenerated. |

Radical Reactions Involving this compound

Free radical reactions provide an alternative pathway for the transformation of this compound. These reactions proceed via uncharged intermediates with an unpaired electron and are typically initiated by heat or ultraviolet (UV) light. ucalgary.calumenlearning.com

Homolytic Cleavage of the Carbon-Bromine Bond

The initiation of radical reactions involving this compound commences with the homolytic cleavage of the carbon-bromine (C-Br) bond. The C-Br bond is weaker than C-H or C-C bonds, making it susceptible to breaking when sufficient energy is supplied. ucalgary.caucr.edu

This process, known as homolysis, results in the two electrons from the covalent bond being distributed equally between the two resulting fragments. This generates a bromine radical (Br•) and a secondary alkyl radical, the 4-methylhexan-2-yl radical. ucr.eduresearchgate.net

Equation: CH₃CH(Br)CH₂CH(CH₃)CH₂CH₃ + Energy (hν or Δ) → CH₃ĊHCH₂CH(CH₃)CH₂CH₃ + Br•

This initiation step is crucial as it produces the radical species necessary to begin a self-sustaining chain reaction. lumenlearning.com

Radical Chain Mechanisms and Stereochemical Control

Once initiated, the reaction proceeds via a radical chain mechanism, which consists of propagation and termination steps. ucalgary.calumenlearning.com

Propagation : In this phase, a radical reacts with a stable molecule to form a new product and another radical, which continues the chain. lumenlearning.com For example, the 4-methylhexan-2-yl radical could abstract a hydrogen atom from a suitable donor molecule (H-Y), or a bromine radical could abstract a hydrogen atom from a precursor molecule like 4-methylhexane to form this compound. ucalgary.calumenlearning.com The reactivity for hydrogen abstraction generally follows the order of 3° > 2° > 1°, due to the greater stability of the resulting tertiary, secondary, and primary radicals. lumenlearning.comunacademy.com

Termination : The chain reaction ceases when two radical species combine to form a stable, non-radical molecule. ucalgary.calumenlearning.com This can occur through the combination of two 4-methylhexan-2-yl radicals, two bromine radicals, or one of each.

A significant aspect of radical reactions is the general lack of stereochemical control at the reacting center. youtube.com The 4-methylhexan-2-yl radical intermediate formed during homolytic cleavage has a carbon atom with an unpaired electron that is sp²-hybridized, resulting in a trigonal planar geometry. youtube.com

Consequently, a subsequent reaction, such as the recombination with a bromine radical, can occur from either face of the planar radical with nearly equal probability. If the starting this compound was enantiomerically pure (e.g., only the (R)-isomer), the formation of the planar radical intermediate would lead to the loss of this stereochemical information. The resulting product would be a racemic mixture of (R)- and (S)-2-bromo-4-methylhexane. youtube.com This lack of stereoselectivity is a characteristic drawback of many radical reactions where a stereocenter is converted into a radical. youtube.com

Table 2: General Steps in a Radical Chain Mechanism

| Step | General Description | Example Reaction |

| Initiation | Formation of radicals from a non-radical species, typically via heat or light. | Br₂ → 2 Br• |

| Propagation | A radical reacts with a non-radical to form a new product and a new radical. | Br• + CH₃CH₂CH₂CH(CH₃)CH₂CH₃ → HBr + •CH(CH₃)CH₂CH(CH₃)CH₂CH₃ |

| Termination | Two radicals combine to form a stable, non-radical molecule, ending the chain. | Br• + Br• → Br₂ |

Stereochemical Investigations of 2 Bromo 4 Methylhexane

Configuration and Conformation Analysis

The presence of two chiral centers in 2-bromo-4-methylhexane gives rise to a set of stereoisomers, each with unique spatial arrangements and properties. The analysis of these isomers involves determining their absolute configuration and understanding their conformational preferences.

Assignment of Absolute Configuration (R/S Nomenclature) at Chiral Centers (C2 and C4)

The absolute configuration of each chiral center in this compound is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, leading to the (R) or (S) designation. The two chiral centers are at the C2 and C4 positions.

At the C2 center , the four substituents attached are a bromine atom, a hydrogen atom, a methyl group, and a 4-methylpentyl group. According to the CIP rules, the priority is assigned based on the atomic number of the atom directly attached to the chiral center. Therefore, the priorities are:

Bromine (Br)

The carbon of the 4-methylpentyl group

The carbon of the methyl group

Hydrogen (H)

At the C4 center , the substituents are a hydrogen atom, a methyl group, an ethyl group, and a 2-bromoethyl group. The priorities are assigned as follows:

The carbon of the 2-bromoethyl group

The carbon of the ethyl group

The carbon of the methyl group

Hydrogen (H)

The combination of these configurations at the two centers results in four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The (2R, 4R) and (2S, 4S) isomers are a pair of enantiomers, as are the (2R, 4S) and (2S, 4R) isomers. The relationship between any other pair of isomers is diastereomeric.

| Stereoisomer | Configuration at C2 | Configuration at C4 | Relationship |

| 1 | R | R | Enantiomer of (2S, 4S) |

| 2 | S | S | Enantiomer of (2R, 4R) |

| 3 | R | S | Enantiomer of (2S, 4R) |

| 4 | S | R | Enantiomer of (2R, 4S) |

Conformational Analysis using Spectroscopic and Computational Methods

Due to the free rotation around the carbon-carbon single bonds, this compound can exist in various conformations. The relative stability of these conformers is influenced by steric and electronic interactions. Spectroscopic techniques and computational modeling are instrumental in elucidating the preferred conformations.

Hypothetical Energy Profile of C2-C3 Bond Rotation:

| Dihedral Angle (°) | Conformation | Relative Energy (kJ/mol) |

| 0 | Eclipsed (Br/CH2) | High |

| 60 | Gauche (Br/CH2) | Low |

| 120 | Eclipsed (H/CH2) | High |

| 180 | Anti (Br/CH2) | Lowest |

| 240 | Eclipsed (H/CH2) | High |

| 300 | Gauche (Br/CH2) | Low |

Note: This table represents a hypothetical energy profile based on general principles of conformational analysis.

Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, can provide more detailed insights into the potential energy surface and the populations of different conformers at a given temperature.

Stereoselectivity in Synthesis and Transformations

The stereochemical outcome of chemical reactions involving this compound is a critical aspect of its chemistry, influencing the formation of specific stereoisomers.

Diastereoselectivity and Enantioselectivity in Reactions Involving this compound

Reactions involving this compound can exhibit both diastereoselectivity and enantioselectivity, depending on the nature of the reaction and the reagents used. For instance, in an elimination reaction (E2), the stereochemistry of the starting material will dictate the stereochemistry of the resulting alkene.

Consider the dehydrobromination of the (2S, 4R)-2-bromo-4-methylhexane isomer. The anti-periplanar arrangement required for the E2 mechanism would lead to the formation of a specific stereoisomer of 4-methyl-2-hexene.

The synthesis of this compound from a chiral precursor, such as 4-methyl-2-hexanol (B3369324), can also proceed with stereoselectivity. For example, the use of a reagent that promotes an SN2 reaction, like phosphorus tribromide, would lead to an inversion of configuration at the C2 center.

Chiral Induction and Transfer of Chirality from this compound in Chemical Reactions

The inherent chirality of this compound can be used to induce chirality in a new stereocenter during a chemical reaction. This process, known as chiral induction or transfer of chirality, is a cornerstone of asymmetric synthesis.

For example, if a stereoisomer of this compound is used as a substrate in a reaction that creates a new chiral center, the existing stereocenters at C2 and C4 can influence the stereochemical outcome at the new center, leading to a diastereomeric excess of one product over the other. The degree of chiral induction depends on the proximity of the existing chiral centers to the reaction site and the transition state geometry.

Kinetic Resolution of Racemic this compound and its Precursors/Products

Kinetic resolution is a powerful technique for separating a racemic mixture. This can be achieved by reacting the racemate with a chiral reagent or catalyst that reacts at a different rate with each enantiomer.

A racemic mixture of this compound could potentially be resolved using enzymatic methods. Certain enzymes, such as lipases or dehalogenases, often exhibit high enantioselectivity and could be used to selectively react with one enantiomer, leaving the other unreacted and thus allowing for their separation.

Similarly, a racemic precursor to this compound, like 4-methyl-2-hexanol, can be subjected to kinetic resolution. For instance, acylation of the racemic alcohol with a chiral acylating agent in the presence of a lipase (B570770) could selectively acylate one enantiomer, allowing for the separation of the acylated and unacylated alcohols, which can then be converted to the corresponding enantiomers of this compound.

Computational and Theoretical Studies of 2 Bromo 4 Methylhexane and Its Reaction Pathways

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT, ab initio methods)

Quantum chemical calculations are instrumental in elucidating the intricate details of molecular structures, energies, and reaction pathways. For a molecule like 2-bromo-4-methylhexane, methods such as Density Functional Theory (DFT) and ab initio calculations would provide fundamental insights into its chemical behavior. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure of the molecule.

Energy Profiles of Reaction Pathways (e.g., SN1, SN2, E1, E2 Transition States)

As a secondary haloalkane, this compound can undergo substitution (SN1 and SN2) and elimination (E1 and E2) reactions. Computational chemistry can map the potential energy surface for each of these reaction pathways, identifying the transition states and intermediates.

The SN2 (bimolecular nucleophilic substitution) reaction is a single-step process where a nucleophile attacks the carbon atom bonded to the bromine, and the bromide ion leaves simultaneously. A computational study would model the transition state, where the nucleophile and the leaving group are both partially bonded to the carbon atom. The energy of this transition state is the activation energy for the reaction.

The SN1 (unimolecular nucleophilic substitution) reaction proceeds through a two-step mechanism. The first and rate-determining step is the departure of the bromide ion to form a secondary carbocation intermediate. ncert.nic.in The second step is the attack of the nucleophile on the carbocation. Calculations would focus on the energy required to form the carbocation and the subsequent barrier to product formation. The stability of the carbocation is a crucial factor in the feasibility of the SN1 pathway.

The E2 (bimolecular elimination) reaction is also a one-step process where a base removes a proton from a carbon adjacent to the carbon bearing the bromine, leading to the formation of a double bond and the departure of the bromide ion. The transition state involves the base, the haloalkane, and the departing leaving group.

The E1 (unimolecular elimination) reaction is a two-step process that competes with the SN1 reaction. It also involves the formation of a carbocation intermediate, which then loses a proton to a weak base to form an alkene.

A generalized energy profile for these competing reactions would show the relative energies of the reactants, transition states, intermediates, and products. The preferred reaction pathway would be the one with the lowest activation energy under specific reaction conditions (e.g., solvent, temperature, nature of the nucleophile/base).

Table 1: Hypothetical Relative Activation Energies for Reaction Pathways of this compound

| Reaction Pathway | Relative Activation Energy (kJ/mol) | Notes |

| SN2 | Lower | Favored by strong, unhindered nucleophiles in polar aprotic solvents. |

| SN1 | Higher | Favored by weak nucleophiles in polar protic solvents; proceeds through a carbocation intermediate. ncert.nic.in |

| E2 | Lower | Favored by strong, sterically hindered bases. |

| E1 | Higher | Competes with SN1, favored by heat and weak bases. |

Note: The values in this table are illustrative and would need to be determined by specific quantum chemical calculations.

Conformer Analysis and Stability of this compound Isomers

Due to the presence of chiral centers and rotatable single bonds, this compound exists as multiple stereoisomers and conformers. The two chiral centers at C2 and C4 mean there are four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R).

Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals)

The electronic structure of this compound can be analyzed using quantum chemical calculations to understand its reactivity. Key descriptors include the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the orbital containing the most energetic electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). In a reaction with an electrophile, the HOMO of this compound would be involved.

The LUMO is the lowest energy empty orbital and is associated with the molecule's ability to accept electrons (electrophilicity). In a nucleophilic attack, the nucleophile's HOMO will interact with the LUMO of this compound, which is typically localized along the C-Br bond.

The HOMO-LUMO gap is the energy difference between these two orbitals and is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.

Other reactivity descriptors that can be calculated include atomic charges, which can indicate the most likely sites for nucleophilic or electrophilic attack, and the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface.

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for studying individual molecules or small molecular systems, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with a solvent.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (focused on reactivity)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools that correlate the structural or property-based features of a series of compounds with their biological activity or, in this context, their chemical reactivity. For this compound and related alkyl halides, QSAR/QSPR studies can be instrumental in predicting reaction rates and understanding the mechanistic nuances that govern whether a substitution or elimination pathway is favored.

A QSAR/QSPR model for the reactivity of a set of branched alkyl bromides, including this compound, would typically be developed by:

Assembling a Dataset: A series of structurally diverse alkyl bromides with experimentally determined reaction rates (e.g., for SN2 or E2 reactions under specific conditions) would be compiled.

Calculating Molecular Descriptors: For each molecule in the dataset, a range of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecule's structure and electronic properties.

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR), are employed to build a mathematical equation that links the descriptors to the observed reactivity. The predictive power of the model is then rigorously tested using internal and external validation techniques.

Key Molecular Descriptors for Reactivity of Alkyl Halides

For predicting the reactivity of alkyl halides like this compound, several classes of molecular descriptors are particularly relevant:

Steric Descriptors: These quantify the bulkiness around the reaction center. For SN2 reactions, which are sensitive to steric hindrance, descriptors like sterimol parameters or topological indices that describe branching are crucial. msu.edu A higher degree of steric hindrance around the α-carbon (the carbon bonded to the bromine) would be expected to decrease the SN2 reaction rate. libretexts.org

Electronic Descriptors: These describe the electronic environment of the molecule. The partial charge on the α-carbon, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the C-Br bond dissociation energy are critical. A more positive partial charge on the α-carbon would make it more susceptible to nucleophilic attack. ntu.edu.sg A lower LUMO energy generally correlates with higher reactivity in SN2 reactions. nih.gov

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that can implicitly capture aspects of size, shape, and branching.

Hypothetical QSAR Model for SN2 Reactivity

While a specific QSAR study for this compound is not available in the current literature, a hypothetical model for the SN2 reactivity of a series of secondary bromoalkanes could take the following form:

log(k_SN2) = c0 + c1(Descriptor_1) + c2(Descriptor_2) + ... + cn*(Descriptor_n)

Where:

log(k_SN2) is the logarithm of the SN2 reaction rate constant.

c0, c1, c2, ..., cn are the regression coefficients determined from the statistical analysis.

Descriptor_1, Descriptor_2, ..., Descriptor_n are the selected molecular descriptors.

An interactive data table illustrating the types of descriptors that would be used in such a study is presented below. The values for this compound are hypothetical and for illustrative purposes.

| Compound | log(k_SN2) | Steric Hindrance Index | α-Carbon Partial Charge | C-Br Bond Length (Å) |

| 2-Bromobutane | -3.5 | 2.1 | +0.25 | 1.95 |

| 2-Bromopentane (B28208) | -3.7 | 2.3 | +0.24 | 1.96 |

| This compound | -4.2 | 2.8 | +0.23 | 1.97 |

| 3-Bromopentane | -3.9 | 2.5 | +0.24 | 1.96 |

| 3-Bromo-2-methylpentane | -4.5 | 3.1 | +0.22 | 1.98 |

Detailed Research Findings from Analogous Systems

Computational studies on simpler secondary alkyl halides, such as 2-bromopropane (B125204) and 2-bromopentane, provide valuable insights that can be extrapolated to this compound. Density Functional Theory (DFT) calculations are commonly used to map the potential energy surfaces of the competing SN2 and E2 reaction pathways.

These studies consistently show that the transition state for the SN2 reaction involves a "backside attack" by the nucleophile, leading to an inversion of stereochemistry at the α-carbon. libretexts.org The energy of this transition state is highly sensitive to the steric bulk of the substituents on the α- and β-carbons. msu.edu For this compound, the presence of a methyl group at the γ-position (relative to the bromine) can influence the conformational preferences of the alkyl chain, which in turn can affect the accessibility of the α-carbon to the incoming nucleophile.

For the E2 reaction, computational models focus on the transition state where a base removes a proton from a β-carbon simultaneously with the departure of the bromide ion. crunchchemistry.co.uk The regioselectivity of the elimination (i.e., which β-hydrogen is removed) is governed by the stability of the resulting alkene, as dictated by Zaitsev's rule, and the steric accessibility of the β-protons. In the case of this compound, elimination can lead to the formation of multiple alkene isomers, and computational studies can predict the relative activation barriers for each pathway, thereby predicting the major product.

The competition between substitution and elimination is a key area of investigation. ck12.org Theoretical models can evaluate the relative energies of the SN2 and E2 transition states. Factors such as the nature of the nucleophile/base (hard vs. soft, bulky vs. non-bulky) and the polarity of the solvent are incorporated into these models to predict the dominant reaction pathway. For a secondary substrate like this compound, a strong, unhindered nucleophile in a polar aprotic solvent would favor the SN2 pathway, while a strong, bulky base would favor the E2 pathway. chemistry.coach

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation of Reactions Involving 2 Bromo 4 Methylhexane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Intermediate Identification

NMR spectroscopy is a cornerstone in the study of reactions involving 2-bromo-4-methylhexane, enabling real-time monitoring of reactant consumption and product formation. This technique provides detailed structural information about all species in the reaction mixture.

1H, 13C, and 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Mixture Analysis and Stereochemical Assignments

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in tracking the progress of reactions. For this compound, the disappearance of its characteristic signals and the appearance of new signals corresponding to the products allow for the determination of reaction rates and equilibrium positions.

In complex reaction mixtures where multiple products and intermediates may be present, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy) helps in identifying proton-proton coupling networks, which is crucial for assigning the structure of elimination products like 4-methyl-1-hexene (B165699) and 4-methyl-2-hexene.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, providing connectivity information that is essential for piecing together the structure of complex products or intermediates. researchgate.net

These advanced NMR methods are particularly powerful for distinguishing between constitutional isomers and for determining the stereochemistry of reaction products. researchgate.netscispace.com

| Technique | Application in Studying this compound Reactions |

| ¹H NMR | Monitors the disappearance of reactant signals and appearance of product signals. |

| ¹³C NMR | Provides information on the carbon skeleton of reactants, products, and intermediates. |

| COSY | Establishes H-H coupling networks to identify adjacent protons in products. |

| HSQC | Correlates directly bonded C-H pairs for unambiguous signal assignment. |

| HMBC | Reveals long-range H-C correlations to determine molecular connectivity. |

Mass Spectrometry for Reaction Product Characterization and Mechanistic Studies

Mass spectrometry (MS) is a powerful tool for identifying the products of reactions involving this compound and for gaining insights into reaction mechanisms through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and fragment ions. This is critical for distinguishing between isobaric species (molecules with the same nominal mass but different elemental formulas). pressbooks.pub

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (e.g., the molecular ion of a product) and its subsequent fragmentation. chemguide.co.uk The resulting fragment ions provide detailed structural information that can be used to confirm the identity of the product and to infer the structure of the precursor ion. For instance, in the mass spectrum of a substitution product, the fragmentation pattern can help to locate the position of the new functional group. libretexts.org A characteristic feature in the mass spectrum of bromine-containing compounds is the presence of M+ and M+2 isotopic peaks of nearly equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. docbrown.info

| Technique | Application | Information Gained |

| HRMS | Accurate mass measurement of molecular and fragment ions. | Elemental composition of products and intermediates. |

| MS/MS | Fragmentation of selected ions. | Structural elucidation of reaction products and mechanistic insights. |

Chiral Chromatography (GC-MS, HPLC) for Enantiomeric Excess Determination

Since this compound is a chiral molecule, reactions at the stereocenter can lead to changes in the stereochemistry of the product. Chiral chromatography is essential for separating and quantifying the enantiomers of both the reactant and the products, thereby allowing for the determination of the enantiomeric excess (ee). gcms.czsigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) with a chiral stationary phase can be used to separate volatile enantiomers. The mass spectrometer provides definitive identification of the separated compounds. gcms.cz

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a versatile technique for the separation of a wide range of chiral compounds. sigmaaldrich.com

The determination of the enantiomeric excess of the products is crucial for distinguishing between SN1 and SN2 reaction mechanisms. An SN2 reaction proceeds with inversion of configuration, while an SN1 reaction, which goes through a planar carbocation intermediate, typically results in a racemic mixture of products. ucsb.edu

Kinetic Isotope Effect (KIE) Studies for Mechanistic Probing

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for elucidating the structure of the transition state. wikipedia.orglibretexts.org By replacing an atom at a specific position in the this compound molecule with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), a change in the reaction rate can be observed if the bond to that atom is broken or significantly altered in the rate-determining step. libretexts.orgpearson.com

For example, in an E2 elimination reaction, the C-H bond at the β-position is broken in the rate-determining step. Therefore, a significant primary KIE is expected when a β-hydrogen is replaced with deuterium. In contrast, for an E1 reaction, the C-H bond is broken after the rate-determining step, so a much smaller or no KIE would be observed. wpmucdn.com

In-situ Spectroscopic Techniques (e.g., IR, UV-Vis) for Real-time Reaction Monitoring

In-situ spectroscopic techniques allow for the continuous monitoring of a reaction as it occurs, without the need for sampling and quenching. nih.gov This provides a wealth of kinetic data and can reveal the presence of short-lived intermediates that might be missed by traditional analytical methods. mt.com

Infrared (IR) Spectroscopy , particularly with the use of attenuated total reflectance (ATR) probes, can be used to monitor the concentration of reactants and products in real-time by tracking the changes in their characteristic vibrational frequencies. youtube.comrsc.orgrsc.org For example, the disappearance of the C-Br stretching vibration of this compound and the appearance of the C=C stretching vibration of an alkene product can be monitored to follow the progress of an elimination reaction.

UV-Visible (UV-Vis) Spectroscopy can be employed if the reactants, products, or intermediates have a chromophore that absorbs in the UV-Vis region. This technique is particularly useful for studying reactions that involve the formation of colored species or conjugated systems.

These in-situ methods provide a dynamic picture of the reaction, offering a deeper understanding of the reaction mechanism and kinetics. mt.com

Role of 2 Bromo 4 Methylhexane As a Versatile Intermediate in Complex Organic Synthesis

Precursor for the Stereoselective Synthesis of Chiral Alcohols, Amines, and Ethers

The bromine atom at the C2 position of 2-Bromo-4-methylhexane makes it a key precursor for introducing various functional groups through nucleophilic substitution reactions. As a secondary bromoalkane, it can react through both SN1 and SN2 mechanisms, with the pathway being influenced by the choice of nucleophile, solvent, and reaction conditions. In the context of stereoselective synthesis, the SN2 pathway is particularly valuable as it proceeds with a predictable inversion of configuration at the stereocenter.

This controlled introduction of functionality allows for the synthesis of a range of chiral molecules:

Chiral Alcohols: Reaction with hydroxide (B78521) ions or other oxygen-based nucleophiles via an SN2 mechanism results in the formation of 4-methyl-2-hexanol (B3369324) with an inverted stereocenter at C2.